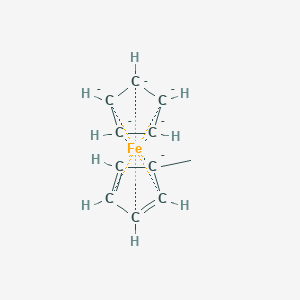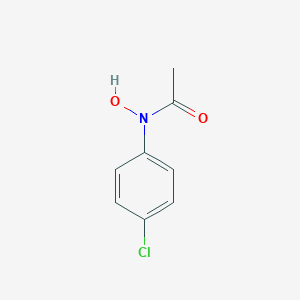
Salicyloylchlorid
Übersicht
Beschreibung
Salicyloyl chloride, also known as 2-hydroxybenzoyl chloride, is an organic compound with the molecular formula C₇H₅ClO₂. It is a derivative of salicylic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is a colorless to pale yellow liquid and is primarily used as an intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Salicyloyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drugs, particularly those related to anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
Target of Action
Salicyloyl chloride, also known as 2-hydroxybenzoyl chloride, is a derivative of salicylic acid (SA), a plant phenolic compound . SA is known to mediate host responses upon pathogen infection and plays a significant role in plant defense activation . It has direct involvement in various plant phenomena including growth, flower initiation, and ion uptake .
Mode of Action
Salicylic acid, from which salicyloyl chloride is derived, directly and irreversibly inhibits COX-1 and COX-2 enzymes, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This action is key to its analgesic and anti-inflammatory activity .
Biochemical Pathways
Salicylic acid is synthesized in plants through two primary pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway, both starting from chorismate . The importance of these pathways for biosynthesis varies between plant species .
Pharmacokinetics
The pharmacokinetics of salicylates, the group to which salicyloyl chloride belongs, have been well-studied, particularly for aspirin (acetylsalicylic acid), the most commonly used salicylate . After oral administration, aspirin is rapidly absorbed and hydrolyzed to salicylic acid in the liver and stomach . Both aspirin and salicylic acid are bound to serum albumin and distributed in various body compartments . The serum half-life of salicylic acid is dose-dependent .
Result of Action
The application of salicylic acid triggers tolerance to both biotic and abiotic stresses in plants via regulation of various morpho-physiological, cytological, and biochemical attributes . It is known to increase in many pathosystems upon infection with viruses, fungi, insects, and bacteria , and exogenous SA treatment boosts the defense system of the host .
Action Environment
The action of salicyloyl chloride, like other salicylates, can be influenced by environmental factors. Moreover, the rate of elimination of salicylic acid is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Biochemische Analyse
Biochemical Properties
Salicyloyl chloride, as a derivative of salicylic acid, may share some of its biochemical properties. Salicylic acid is known to be involved in various plant phenomena including growth, flower initiation, and ions uptake . It also plays a role in physiological processes such as stomatal movement, ethylene biosynthesis, and leaf abscission
Cellular Effects
The cellular effects of Salicyloyl chloride are not well-studied. Salicylic acid, from which Salicyloyl chloride is derived, is known to have significant effects on cells. It enhances chlorophyll and carotenoid pigments level and photosynthetic rate and alters some important enzyme activities . It is also associated with various stress responses in plants .
Molecular Mechanism
It is known that salicylic acid, from which Salicyloyl chloride is derived, is synthesized in plants through different regulatory pathways
Metabolic Pathways
It is known that salicylic acid, from which Salicyloyl chloride is derived, is synthesized in plants through different regulatory pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Salicyloyl chloride is typically synthesized by reacting salicylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the salicylic acid is dissolved in an appropriate solvent such as chloroform or benzene, and thionyl chloride is added slowly. The reaction mixture is then heated to facilitate the formation of salicyloyl chloride, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In industrial settings, the production of salicyloyl chloride follows a similar process but on a larger scale. The reaction is conducted in large reactors with efficient cooling and gas scrubbing systems to manage the by-products. The crude product is then purified through distillation or recrystallization to obtain high-purity salicyloyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions: Salicyloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, salicyloyl chloride hydrolyzes to form salicylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.
Common Reagents and Conditions:
Amines: React with salicyloyl chloride in the presence of a base like pyridine to form amides.
Alcohols: React with salicyloyl chloride under anhydrous conditions to form esters.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Salicylic Acid: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.
Acetyl Chloride: A simpler acyl chloride with different reactivity and applications.
Salicyloyl chloride’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIHKVWYFXLBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162616 | |
| Record name | Salicyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441-87-8 | |
| Record name | 2-Hydroxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1441-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicyloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001441878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicyloyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicyloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICYLOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V75MM2R8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















